molecular formula C16H20N2O B11041929 N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide

N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide

Cat. No.: B11041929
M. Wt: 256.34 g/mol
InChI Key: XWKHARKVFMFCGB-UHFFFAOYSA-N
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Description

N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide typically involves the alkylation of 3,4-dihydroquinoline derivativesThe reaction conditions often involve the use of mild bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoline: A precursor in the synthesis of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

    Tetrahydroquinoline: Reduced derivatives with potential bioactivity

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]but-2-ynamide

InChI

InChI=1S/C16H20N2O/c1-2-7-16(19)17-11-6-13-18-12-5-9-14-8-3-4-10-15(14)18/h3-4,8,10H,5-6,9,11-13H2,1H3,(H,17,19)

InChI Key

XWKHARKVFMFCGB-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCN1CCCC2=CC=CC=C21

Origin of Product

United States

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